Propanoic acid, 3-amino-3-(methylthio)-

CAS No.: 824424-68-2

Cat. No.: VC19032075

Molecular Formula: C4H9NO2S

Molecular Weight: 135.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 824424-68-2 |

|---|---|

| Molecular Formula | C4H9NO2S |

| Molecular Weight | 135.19 g/mol |

| IUPAC Name | 3-amino-3-methylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C4H9NO2S/c1-8-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) |

| Standard InChI Key | HXFAIJGVPHVXHO-UHFFFAOYSA-N |

| Canonical SMILES | CSC(CC(=O)O)N |

Introduction

Chemical Identification and Structural Analysis

Molecular and Structural Characteristics

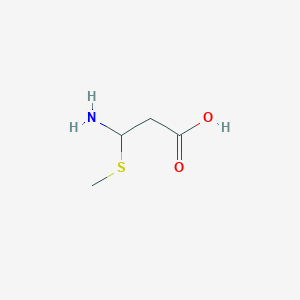

Propanoic acid, 3-amino-3-(methylthio)-, also known as 3-methylsulfanyl-β-alanine, belongs to the class of β-amino acids. Its IUPAC name, 3-methylsulfanyl-β-alanine, reflects the substitution pattern: a methylthio group at the β-carbon relative to the carboxylic acid moiety . The molecular structure (Fig. 1) features:

-

Carboxylic acid group (–COOH) at position 1.

-

Amino group (–NH2) and methylthio group (–SCH3) at position 3.

Molecular Formula: C4H9NO2S

Molecular Weight: 135.19 g/mol .

CAS Registry Number: 824424-68-2 .

The compound’s 3D conformation, as depicted in PubChem’s computed model, shows a bent geometry due to steric interactions between the methylthio and amino groups . This spatial arrangement influences its reactivity and solubility.

Spectroscopic and Physicochemical Properties

The NIST WebBook entry for the related compound 3-(methylthio)propanoic acid (CAS 646-01-5) provides insights into spectral characteristics, though differences arise due to the absence of the amino group in this analog . Key data include:

-

Mass Spectrum (EI): Dominant fragments at m/z 120 (M+), 75 (CH2=SCH3+), and 61 (COOH+) .

-

Solubility: High solubility in polar solvents like DMSO (≥250 mg/mL) and water (25 mg/mL) .

For the amino-substituted derivative, computational models predict a pKa of ~2.1 (carboxylic acid) and ~9.8 (amino group), enabling zwitterionic behavior in physiological conditions.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-amino-3-(methylthio)propanoic acid remains underexplored, but analogous methods for β-amino acids provide a framework:

Enzymatic Resolution

Racemic β-amino acids can be resolved using lipases or esterases to yield enantiopure forms. A patent (WO2004043905A1) describes the use of Streptomyces lincolnensis peroxidases to oxidize methionine derivatives, yielding 3-methylthiopropionic acid intermediates . Adaptation of this pathway could involve amination steps to introduce the amino group.

Chemical Synthesis

A plausible route involves:

-

Methionine Degradation: Oxidative decarboxylation of methionine produces 3-methylthiopropionic acid .

-

Amination: Direct amination via Hoffman or Curtius reactions introduces the amino group.

Reaction conditions (e.g., 50–120°C, acidic/basic catalysts) are critical to avoid side reactions .

Biological and Biochemical Roles

Metabolic Pathways

3-Amino-3-(methylthio)propanoic acid is implicated in methionine catabolism. In Streptomyces lincolnensis, methionine undergoes oxidative decarboxylation to form 3-methylthiopropionic acid, a precursor to antifungal agents . The amino-substituted variant may arise via transamination or microbial biosynthesis, though direct evidence is limited.

Antifungal and Antimicrobial Activity

Studies on 3-methylthiopropionic acid (HY-101401) demonstrate dose-dependent inhibition of Fusarium oxysporum, a plant pathogen . The amino group in 3-amino-3-(methylthio)propanoic acid likely enhances bioavailability and target binding, though specific assays are pending.

Industrial and Pharmaceutical Applications

Agricultural Uses

As a methionine metabolite, this compound could serve as a:

-

Plant Growth Regulator: Inhibits root elongation in weeds at >12 mg/mL .

-

Antifungal Agent: Suppresses fungal hyphae formation in crops.

Pharmaceutical Development

-

Drug Delivery: Sustained-release formulations (e.g., microgranules) could mitigate rapid clearance, as seen in β-alanine studies .

-

Anticancer Agents: Structural analogs show promise in differentiating cancer cells .

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes for large-scale production.

-

Mechanistic Studies: Elucidate molecular targets in fungal and cancer cells.

-

Clinical Trials: Assess safety and efficacy in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume